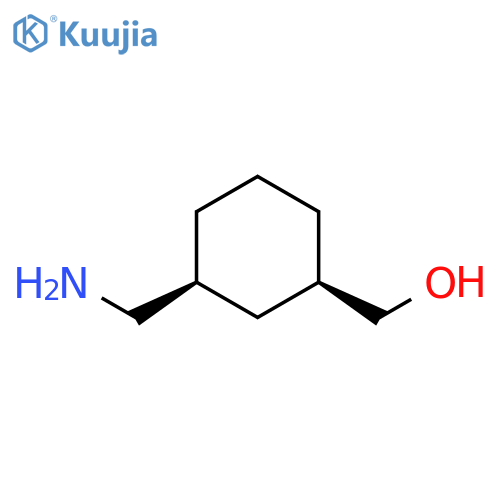

Cas no 1807937-21-8 (Cyclohexanemethanol, 3-(aminomethyl)-, (1R,3S)-rel-)

1807937-21-8 structure

商品名:Cyclohexanemethanol, 3-(aminomethyl)-, (1R,3S)-rel-

CAS番号:1807937-21-8

MF:C8H17NO

メガワット:143.226682424545

CID:5252760

Cyclohexanemethanol, 3-(aminomethyl)-, (1R,3S)-rel- 化学的及び物理的性質

名前と識別子

-

- Cyclohexanemethanol, 3-(aminomethyl)-, (1R,3S)-rel-

-

- インチ: 1S/C8H17NO/c9-5-7-2-1-3-8(4-7)6-10/h7-8,10H,1-6,9H2/t7-,8+/m0/s1

- InChIKey: OZWKJPQKSZQGOJ-JGVFFNPUSA-N

- ほほえんだ: [C@@H]1(CO)CCC[C@H](CN)C1

Cyclohexanemethanol, 3-(aminomethyl)-, (1R,3S)-rel- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-371707-0.5g |

rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol |

1807937-21-8 | 0.5g |

$877.0 | 2023-03-02 | ||

| Enamine | EN300-371707-5.0g |

rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol |

1807937-21-8 | 5.0g |

$2650.0 | 2023-03-02 | ||

| Enamine | EN300-371707-2.5g |

rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol |

1807937-21-8 | 2.5g |

$1791.0 | 2023-03-02 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01051508-1g |

rel-[(1R,3S)-3-(Aminomethyl)cyclohexyl]methanol |

1807937-21-8 | 95% | 1g |

¥4893.0 | 2023-04-07 | |

| Enamine | EN300-371707-0.1g |

rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol |

1807937-21-8 | 0.1g |

$804.0 | 2023-03-02 | ||

| Enamine | EN300-371707-0.05g |

rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol |

1807937-21-8 | 0.05g |

$768.0 | 2023-03-02 | ||

| Enamine | EN300-371707-1.0g |

rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol |

1807937-21-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-371707-0.25g |

rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol |

1807937-21-8 | 0.25g |

$840.0 | 2023-03-02 | ||

| Enamine | EN300-371707-10.0g |

rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol |

1807937-21-8 | 10.0g |

$3929.0 | 2023-03-02 |

Cyclohexanemethanol, 3-(aminomethyl)-, (1R,3S)-rel- 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

1807937-21-8 (Cyclohexanemethanol, 3-(aminomethyl)-, (1R,3S)-rel-) 関連製品

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量